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Application Notes: Analysis of Ethephon-13C2 in Water Quality Testing

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Compound of Interest		
Compound Name:	Ethephon-13C2	
Cat. No.:	B15548816	Get Quote

Introduction

Ethephon ((2-chloroethyl)phosphonic acid) is a widely used plant growth regulator. Its presence in water sources is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. The use of a stable isotope-labeled internal standard, such as **Ethephon-13C2**, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed protocols for the analysis of Ethephon in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Ethephon-13C2** as an internal standard.

Analytical Principle

The primary method involves direct injection of a water sample, fortified with a known concentration of **Ethephon-13C2**, into an LC-MS/MS system. Ethephon is a highly polar, anionic compound, making its retention on traditional reversed-phase columns challenging.[1] [2] This protocol addresses this through direct analysis, which is a simple and effective approach for water matrices.[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]

An alternative method utilizing ion-pairing chromatography is also discussed, which can improve retention and separation for more complex water matrices.[1][2]



Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Ethephon in water using LC-MS/MS.

Table 1: Method Detection and Quantification Limits

Parameter	Value	Reference
Limit of Quantitation (LOQ)	0.5 ng/mL (μg/L)	[3][4]
Limit of Detection (LOD)	0.02 μg/L	[1][2]

Table 2: LC-MS/MS Instrument Parameters



Parameter	Setting	Reference
HPLC System		
Column	Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 μm	[3][4]
Mobile Phase	Isocratic: 95% 0.1% Formic Acid in Water, 5% 0.1% Formic Acid in Acetonitrile	[4]
Flow Rate	Not explicitly stated, typical for this column dimension is 0.5- 1.0 mL/min	
Injection Volume	20 μL	[4]
Column Temperature	60°C	[4]
Mass Spectrometer	AB Sciex API 5500 or equivalent	[3][4]
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode	[4]
MRM Transitions		
Ethephon (Quantitation)	m/z 142.9 → 107.0	[4]
Ethephon (Confirmation)	m/z 106.8 → 78.8	[4]
Ethephon-d4 (Internal Standard)	m/z 146.9 → 111.0	[4]

Note: While the request specified **Ethephon-13C2**, the available detailed protocols utilize Ethephon-d4 as the internal standard. The analytical principle and workflow are directly transferable to **Ethephon-13C2**, with adjustment of the corresponding MRM transition.

Experimental Protocols Protocol 1: Direct Injection LC-MS/MS Method

This protocol is adapted from the Bayer CropScience Method ET-001-W13-01.[3]



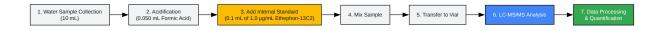
- 1. Materials and Reagents
- Ethephon analytical standard
- Ethephon-13C2 (or Ethephon-d4) internal standard
- Acetonitrile (Optima Grade)[3]
- Formic Acid (99%)[3]
- Water (Optima Grade)[3]
- 0.1% Formic acid in water[3]
- 0.1% Formic acid in acetonitrile[3]
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC vials and caps[3]
- 2. Preparation of Standard Solutions
- Primary Stock Standard Solution (Ethephon, ~100 μg/mL): Accurately weigh 10 mg of Ethephon standard and quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1% formic acid in water.[3]
- Primary Stock Internal Standard Solution (Ethephon-13C2, ~100 µg/mL): Prepare in the same manner as the Ethephon primary stock solution using Ethephon-13C2.
- Intermediate Standard Solution (10 μ g/mL): Dilute 10 mL of the primary stock solution to 100 mL with 0.1% formic acid in water.[3]
- Intermediate Internal Standard Solution (10 μ g/mL): Prepare in the same manner as the intermediate standard solution using the **Ethephon-13C2** primary stock.
- Working Internal Standard Solution (1.0 µg/mL): Dilute 10 mL of the 10 µg/mL intermediate internal standard solution to 100 mL with 0.1% formic acid in water.[3]



- Calibration Standards: Prepare a series of calibration standards (e.g., 0.2, 0.8, 2, 5, 10, and 50 ng/mL) by diluting the intermediate standard solution with 0.1% formic acid in water.[3] To each calibration standard, add a fixed amount of the working internal standard solution (e.g., 0.5 mL of 1.0 μg/mL internal standard to a final volume of 50 mL).[3]
- 3. Sample Preparation
- Transfer 10 mL of the water sample into a suitable container.[3]
- Acidify the sample by adding 0.050 mL of formic acid. This is crucial to prevent degradation of Ethephon.[3]
- Add 0.1 mL of the 1.0 µg/mL working internal standard solution (Ethephon-13C2).[3]
- Stopper the container and shake well to mix.[3]
- Transfer an aliquot of the prepared sample to an HPLC vial for analysis.[3]
- 4. LC-MS/MS Analysis
- Set up the LC-MS/MS system with the parameters outlined in Table 2.
- Equilibrate the system with the mobile phase until a stable baseline is achieved.
- Inject the prepared calibration standards, followed by the prepared water samples.
- 5. Data Analysis
- Integrate the peak areas for the specified MRM transitions for both Ethephon and **Ethephon-13C2**.
- Calculate the peak area ratio of Ethephon to Ethephon-13C2.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Ethephon in the water samples by interpolating their peak area ratios from the calibration curve.

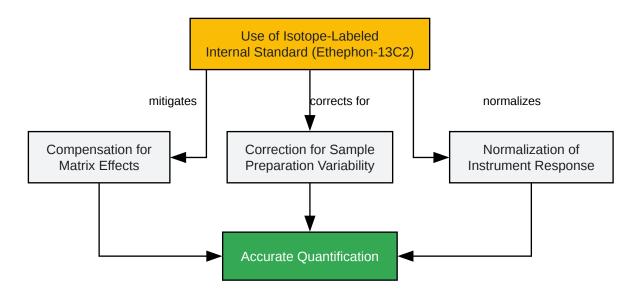


Diagrams



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Caption: Experimental workflow for the direct injection analysis of Ethephon in water.



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